4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl sulfide
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Overview
Description
4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl sulfide is a complex organic compound characterized by its intricate molecular structure. This compound features multiple chlorophenyl groups and a pyrimidinyl sulfide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrimidinyl precursor is reacted with chlorophenyl sulfide under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound requires precise control over reaction parameters such as temperature, pressure, and the use of catalysts. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium thiolate (NaSCH₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of chlorophenyl sulfone derivatives.
Reduction: Production of corresponding chlorophenyl sulfide derivatives.
Substitution: Generation of various substituted pyrimidinyl sulfide compounds.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl sulfide
4-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-6-(piperidin-1-yl)pyrimidine
4-(6-(((4-chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine
Uniqueness: This compound is unique due to its specific arrangement of chlorophenyl and pyrimidinyl sulfide groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3S2/c23-15-4-8-18(9-5-15)28-14-17-13-21(29-19-10-6-16(24)7-11-19)27-22(26-17)20-3-1-2-12-25-20/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSCHNAMNPNXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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